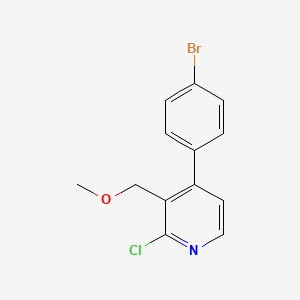
4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a bromophenyl group at the 4-position, a chlorine atom at the 2-position, and a methoxymethyl group at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine typically involves multi-step organic reactions. One common method starts with the bromination of acetophenone to obtain 4-bromoacetophenone. This intermediate is then subjected to a series of reactions including chlorination and methoxymethylation to introduce the desired functional groups at specific positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)pyridine: Lacks the chlorine and methoxymethyl groups, resulting in different reactivity and applications.
2-Chloro-3-(methoxymethyl)pyridine:
Uniqueness
4-(4-Bromophenyl)-2-chloro-3-(methoxymethyl)pyridine is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity .
属性
分子式 |
C13H11BrClNO |
|---|---|
分子量 |
312.59 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-2-chloro-3-(methoxymethyl)pyridine |
InChI |
InChI=1S/C13H11BrClNO/c1-17-8-12-11(6-7-16-13(12)15)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
InChI 键 |
YULJADSDJGSXKT-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C(C=CN=C1Cl)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















